molecular formula C6H3ClFNO B13128923 4-Fluoropicolinoylchloride

4-Fluoropicolinoylchloride

Cat. No.: B13128923
M. Wt: 159.54 g/mol
InChI Key: ULQBIYZXSFTEFS-UHFFFAOYSA-N
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Description

4-Fluoropicolinoylchloride is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a picolinoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropicolinoylchloride typically involves the fluorination of picolinoyl chloride. One common method is the direct fluorination of picolinoyl chloride using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the 4-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the product .

Mechanism of Action

The mechanism of action of 4-Fluoropicolinoylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom at the 4-position of the pyridine ring can influence the electronic properties of the compound, making it more reactive towards certain chemical reactions. The picolinoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a picolinoyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This combination makes it valuable in various chemical and biological applications .

Properties

Molecular Formula

C6H3ClFNO

Molecular Weight

159.54 g/mol

IUPAC Name

4-fluoropyridine-2-carbonyl chloride

InChI

InChI=1S/C6H3ClFNO/c7-6(10)5-3-4(8)1-2-9-5/h1-3H

InChI Key

ULQBIYZXSFTEFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)C(=O)Cl

Origin of Product

United States

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